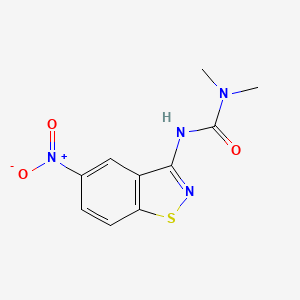
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 5-nitro-1,2-benzothiazol-3-amine with dimethylcarbamoyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 5-nitro-1,2-benzothiazol-3-amine and dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, in an organic solvent like dichloromethane or acetonitrile.
Procedure: The 5-nitro-1,2-benzothiazol-3-amine is dissolved in the solvent, and the base is added. Dimethylcarbamoyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or under reflux conditions.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable benzothiazole core.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In the context of anti-tubercular activity, it inhibits key enzymes involved in the biosynthesis of the bacterial cell wall, thereby preventing bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea can be compared with other benzothiazole derivatives such as:
5-Nitro-1,2-benzothiazol-3-amine: Similar in structure but lacks the dimethylurea moiety, which may affect its biological activity.
2-(4-Aminophenyl)benzothiazole: Known for its use in Alzheimer’s disease diagnostics, highlighting the versatility of benzothiazole derivatives.
Benzothiazole-based sulfonamides: These compounds have shown potential as anti-cancer agents, demonstrating the diverse therapeutic applications of benzothiazole derivatives.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
105734-71-2 |
|---|---|
Molekularformel |
C10H10N4O3S |
Molekulargewicht |
266.28 g/mol |
IUPAC-Name |
1,1-dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C10H10N4O3S/c1-13(2)10(15)11-9-7-5-6(14(16)17)3-4-8(7)18-12-9/h3-5H,1-2H3,(H,11,12,15) |
InChI-Schlüssel |
NQRKZMOMELTBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1=NSC2=C1C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


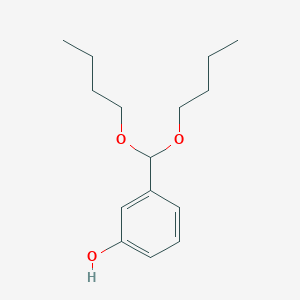

![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)
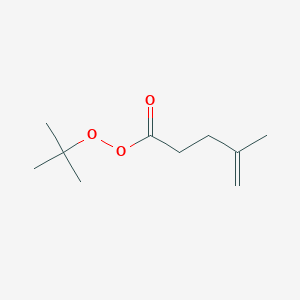
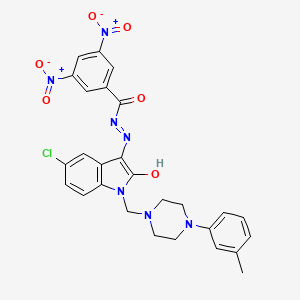
arsanium bromide](/img/structure/B14342323.png)
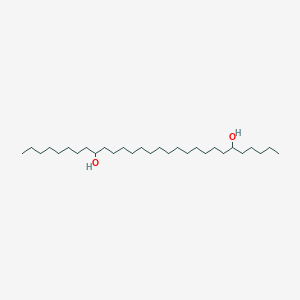
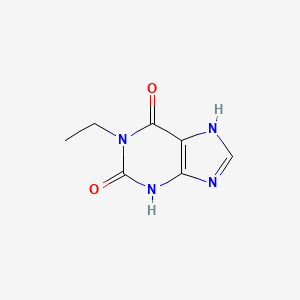

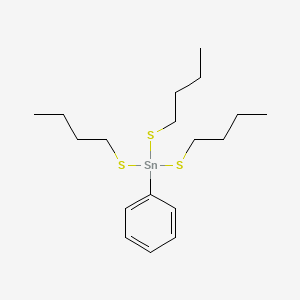
![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)

